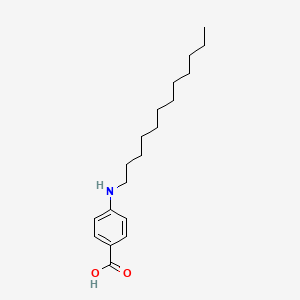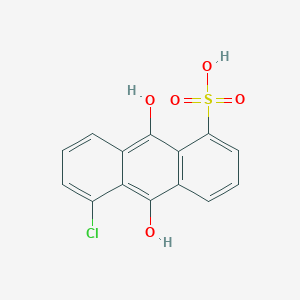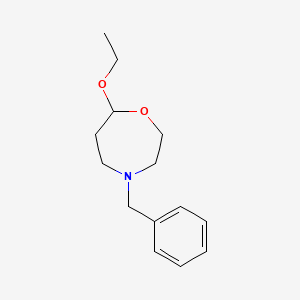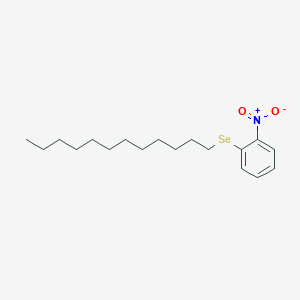
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.248 g/mol . This compound is known for its unique structural features, which include a pyridine ring, a carboxamide group, and a nitrophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide typically involves the reaction of 6-methyl-2-pyridinecarboxamide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide can be compared with other similar compounds such as:
2-Pyridinecarboxamide, 6-methyl-N-(4-chlorophenyl)-, 1-oxide: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and biological activity.
2-Pyridinecarboxamide, 6-methyl-N-(4-methylphenyl)-, 1-oxide: The presence of a methyl group instead of a nitro group results in different chemical and biological properties. The uniqueness of this compound lies in its nitrophenyl group, which imparts specific reactivity and potential biological activities.
Properties
CAS No. |
56387-83-8 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
6-methyl-N-(4-nitrophenyl)-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-3-2-4-12(15(9)18)13(17)14-10-5-7-11(8-6-10)16(19)20/h2-8H,1H3,(H,14,17) |
InChI Key |
DROKEJAIEHXYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


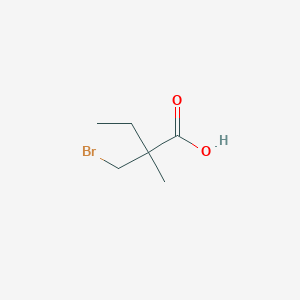

![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)
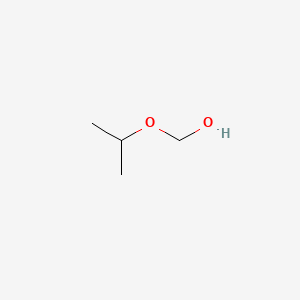
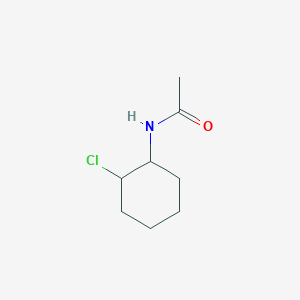

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
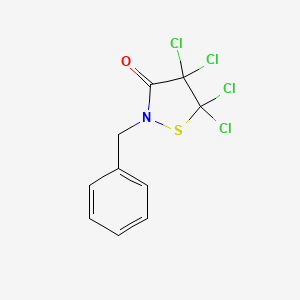
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
